molecular formula C10H4F8O2 B1430411 4-(Pentafluoroethyl)-3-(trifluoromethyl)benzoic acid CAS No. 1208080-71-0

4-(Pentafluoroethyl)-3-(trifluoromethyl)benzoic acid

Cat. No.: B1430411
CAS No.: 1208080-71-0
M. Wt: 308.12 g/mol
InChI Key: UIFPBYKGKIDHJJ-UHFFFAOYSA-N
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Description

4-(Pentafluoroethyl)-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound characterized by the presence of both pentafluoroethyl and trifluoromethyl groups attached to a benzoic acid core. The incorporation of these fluorinated groups imparts unique chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Pentafluoroethyl)-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorinated groups may be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(Pentafluoroethyl)-3-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pentafluoroethyl)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s binding affinity, metabolic stability, and overall biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Pentafluoroethyl)benzoic acid
  • 4-(Trifluoromethoxy)benzoic acid

Uniqueness

4-(Pentafluoroethyl)-3-(trifluoromethyl)benzoic acid is unique due to the simultaneous presence of both pentafluoroethyl and trifluoromethyl groups, which impart distinct electronic and steric effects. This dual fluorination enhances its lipophilicity, metabolic stability, and potential for diverse chemical transformations compared to compounds with only one type of fluorinated group .

Properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F8O2/c11-8(12,10(16,17)18)5-2-1-4(7(19)20)3-6(5)9(13,14)15/h1-3H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFPBYKGKIDHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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